molecular formula C14H18N2O2S2 B14187824 6-Sulfanylhexyl (4-isothiocyanatophenyl)carbamate CAS No. 915278-51-2

6-Sulfanylhexyl (4-isothiocyanatophenyl)carbamate

Cat. No.: B14187824
CAS No.: 915278-51-2
M. Wt: 310.4 g/mol
InChI Key: RTYOSXDHYVWNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Sulfanylhexyl (4-isothiocyanatophenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. It consists of a sulfanylhexyl group attached to a 4-isothiocyanatophenyl carbamate moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfanylhexyl (4-isothiocyanatophenyl)carbamate typically involves the reaction of 6-sulfanylhexanol with 4-isothiocyanatophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Sulfanylhexyl (4-isothiocyanatophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isothiocyanate group can be reduced to form amines.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

6-Sulfanylhexyl (4-isothiocyanat

Properties

CAS No.

915278-51-2

Molecular Formula

C14H18N2O2S2

Molecular Weight

310.4 g/mol

IUPAC Name

6-sulfanylhexyl N-(4-isothiocyanatophenyl)carbamate

InChI

InChI=1S/C14H18N2O2S2/c17-14(18-9-3-1-2-4-10-19)16-13-7-5-12(6-8-13)15-11-20/h5-8,19H,1-4,9-10H2,(H,16,17)

InChI Key

RTYOSXDHYVWNBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCCCCCS)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.